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Introduction

RGX-104 (Abequolixron) is an orally administered, first-in-class small molecule agonist of the
Liver X Receptor (LXR).[1][2] Activation of the LXR pathway by RGX-104 leads to the
transcriptional activation of the Apolipoprotein E (ApoE) gene.[3] The resulting increase in ApoE
protein modulates the tumor microenvironment (TME) by stimulating the innate immune
response.[4] Key anti-tumor effects include the depletion of myeloid-derived suppressor cells
(MDSCs), activation of dendritic cells (DCs), and subsequent activation of cytotoxic T-
lymphocytes (CTLs).[2][5] These changes can overcome immune suppression within the TME,
leading to anti-tumor activity as a monotherapy and in combination with other immunotherapies
like checkpoint inhibitors.[3][4][5]

This document provides detailed techniques and protocols to assess the pharmacological and
biological effects of RGX-104 on the tumor microenvironment.

RGX-104 Signaling Pathway and Mechanism of
Action

RGX-104 functions as a potent LXR agonist.[4] LXRs are nuclear receptors that, upon
activation, drive the transcription of target genes, most notably ApoE.[6][5] Secreted ApoE then
binds to the LRP8 receptor on the surface of MDSCs, inducing apoptosis and reducing their
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Immunosuppressive activity.[5] This reduction in MDSCs, coupled with the activation of
dendritic cells, facilitates the activation and proliferation of tumor-antigen-specific CD8+ T cells,

leading to an anti-tumor immune response.[2][5]
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Caption: RGX-104 signaling pathway leading to MDSC depletion.

Immunophenotyping of Tumor-Infiltrating

Leukocytes by Flow Cytometry
Application Note

Flow cytometry is a critical tool for quantifying the cellular changes within the TME and
peripheral blood following RGX-104 treatment.[7] This technique allows for the precise
identification and quantification of key immune cell populations affected by RGX-104, including
MDSCs, dendritic cells, and various T-cell subsets.[5][8] Monitoring these populations is
essential for confirming the mechanism of action and assessing the pharmacodynamic (PD)
effects of the drug.[9][10] Clinical studies have demonstrated that RGX-104 treatment leads to
a significant depletion of MDSCs and an increase in activated T cells.[4][9]

Quantitative Data Summary: Immune Cell Modulation by
RGX-104

The following table summarizes quantitative data from clinical trials assessing the impact of
RGX-104 on peripheral immune cell populations.
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Immune Cell ) Observed .
Parameter . Marker Profile Citation
Population Change
Granulocytic )
) CD33+CD15+HL  Median 78%
MDSC Depletion  MDSCs (G- [9]
A-DR-/low decrease
MDSC)
Myeloid-Derived Up to 95% ]
Suppressor Cells decrease
Median 34%
DC Activation Dendritic Cells HLA-DR+Lin- increase in PD- [9]
L1 expression
o _ PD-1+GITR+ Median 257%
T-Cell Activation Activated T-Cells ] 9]
CD8+ increase
) Up to 11-fold
Activated T-Cells  PD-1+ CD8+ ) [4]
increase

Experimental Workflow: Flow Cytometry Analysis
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Caption: General workflow for immunophenotyping by flow cytometry.

Protocol: Inmunophenotyping of Murine Tumors

This protocol is adapted from standard methods for analyzing tumor-infiltrating immune cells.
[11][12]

1. Materials and Reagents:

RPMI-1640 medium, DMEM

Fetal Bovine Serum (FBS)

Collagenase IV, DNase |

ACK Lysis Buffer
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FACS Buffer (PBS + 2% FBS)

70um and 40um cell strainers

Fc Block (anti-CD16/32)

Fluorophore-conjugated antibodies (see panel suggestions below)

Live/Dead stain (e.g., Zombie Aqua™, Propidium lodide)

. Suggested Antibody Panel:

T-Cells: CD45, CD3, CD4, CD8, PD-1, GITR, FoxP3 (for Tregs)

MDSCs: CD45, CD11b, Ly6G (for G-MDSC), Ly6C (for M-MDSC)

Dendritic Cells/Macrophages: CD45, CD11c, MHC-II, F4/80, CD86

. Procedure:

Tumor Excision: Euthanize mice according to institutional guidelines. Surgically excise
tumors and place them in cold PBS or RPMI.[12]

Tissue Preparation: Mince the tumor into small pieces (1-2 mm?) using a sterile scalpel in a
petri dish on ice.[12]

Enzymatic Digestion: Transfer minced tissue into a digestion buffer containing Collagenase
IV (1 mg/mL) and DNase | (0.1 mg/mL) in RPMI. Incubate for 30-45 minutes at 37°C with
gentle agitation.

Single-Cell Suspension: Stop the digestion by adding media with FBS. Pass the digested
tissue through a 70um cell strainer to create a single-cell suspension.[12]

Cell Staining: a. Count the cells and aliquot approximately 1-2 x 1076 cells per tube. b. Wash
cells with FACS buffer. c. Stain with a Live/Dead marker according to the manufacturer's
protocol to exclude non-viable cells. d. Block Fc receptors with anti-CD16/32 antibody for 10-
15 minutes on ice. e. Add the cocktail of surface antibodies and incubate for 30 minutes on
ice, protected from light. f. Wash the cells twice with FACS buffer. g. (Optional) For
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intracellular staining (e.g., FoxP3), proceed with a fixation/permeabilization kit according to
the manufacturer's instructions, followed by intracellular antibody staining.

o Data Acquisition: Resuspend cells in FACS buffer and acquire data on a multi-color flow
cytometer. Ensure enough events are collected for robust statistical analysis of rare
populations.

o Data Analysis: Use analysis software (e.g., FlowJo) to gate on live, single cells, followed by
gating for specific immune populations based on marker expression.

Analysis of Gene Expression Changes
Application Note

Measuring gene expression provides direct evidence of target engagement by RGX-104 and
reveals downstream transcriptional changes in the TME. Quantitative Real-Time PCR (gRT-
PCR) is a straightforward method to confirm the upregulation of LXR target genes, such as
ApoE and ABCAL, in whole blood or tumor tissue.[13][14] For a more comprehensive view,
RNA-Sequencing (RNA-Seq) can be employed to analyze the entire transcriptome of the TME,
identifying broader changes in immune-related pathways and gene signatures.[15][16]

Quantitative Data Summary: Target Gene Upregulation
by RGX-104

The following data were observed in whole blood samples from patients in a Phase 1 trial.

Fold Change Over .
Target Gene Method . Citation
Baseline

2.7xto 7.1x (dose-
ApoE gPCR [13]
dependent)

ABCA1 gPCR 6.3x to 7.0x [13]

Experimental Workflow: Gene Expression Analysis
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Caption: Workflow for gRT-PCR and RNA-Seq gene expression analysis.

Protocol: qRT-PCR for ApoE Expression

1. Materials and Reagents:

* RNA extraction kit (e.g., RNeasy Kit, Qiagen)

» RNase-free tubes, tips, and water

e Reverse Transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
e PCR master mix (e.g., SYBR Green or TagMan)

e Primers for ApoE and a housekeeping gene (e.g., GAPDH, ACTB)
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e gRT-PCR instrument
2. Procedure:

o Sample Collection and RNA Extraction: a. For tumor tissue, homogenize a small piece (~20-
30 mg) using a bead mill or rotor-stator homogenizer in lysis buffer. b. For whole blood, use a
system designed for RNA stabilization and extraction (e.g., PAXgene Blood RNA Kit). c.
Follow the manufacturer's protocol for RNA extraction. Include a DNase treatment step to
remove genomic DNA contamination.

* RNA Quantification and Quality Control: a. Measure RNA concentration and purity
(A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). b. Assess RNA integrity (RIN
score) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). ARIN > 7 is
recommended.

o cDNA Synthesis: a. Synthesize cDNA from 1 pg of total RNA using a reverse transcription kit
according to the manufacturer's protocol.

e (PCR Reaction: a. Prepare the gPCR reaction mix containing cDNA template, forward and
reverse primers, master mix, and nuclease-free water. b. Run the reaction in a qPCR
instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40
cycles of denaturation and annealing/extension). c. Include no-template controls (NTCs) to
check for contamination and a melt curve analysis (for SYBR Green) to verify product
specificity.

o Data Analysis: a. Determine the cycle threshold (Ct) for the target gene (ApoE) and the
housekeeping gene. b. Calculate the relative gene expression using the comparative Ct
(AACt) method, normalizing the expression of ApoE in treated samples to untreated controls.

Quantification of Cytokine Levels
Application Note

The modulation of the TME by RGX-104 is expected to alter the local and systemic cytokine
profile. Depletion of immunosuppressive MDSCs and activation of CTLs can lead to changes in
the levels of pro-inflammatory (e.g., IFN-y, TNF-a) and anti-inflammatory (e.g., IL-10, TGF-3)
cytokines.[17][18] Measuring these cytokines in tumor lysates, cell culture supernatants, or
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patient plasma can provide valuable insights into the functional consequences of immune cell
modulation. Multiplex immunoassays, such as Luminex-based bead arrays or cytometric bead
arrays (CBA), are highly efficient for this purpose, allowing for the simultaneous quantification

of multiple analytes from a small sample volume.[19][20][21]

Experimental Workflow: Multiplex Cytokine Analysis
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Caption: Workflow for multiplex cytokine analysis.

Protocol: Multiplex Cytokine Assay (Luminex/CBA)

1. Materials and Reagents:

« Multiplex cytokine assay kit (e.g., from Bio-Rad, Millipore, or BD Biosciences) containing:

o Antibody-conjugated capture beads
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[e]

Recombinant cytokine standards

o

Biotinylated detection antibodies

[¢]

Streptavidin-Phycoerythrin (SAPE)

o

Assay and wash buffers

Filter-bottom 96-well plate

Vacuum manifold

Luminex instrument or flow cytometer equipped for CBA analysis
. Procedure:

Sample and Standard Preparation: a. Prepare tumor lysates by homogenizing tissue in a
lysis buffer containing protease inhibitors, followed by centrifugation to clarify. b. Prepare a
standard curve by performing serial dilutions of the recombinant cytokine standard provided
in the kit. c. Thaw plasma, serum, or lysate samples on ice and centrifuge to pellet any
debris. Dilute samples as recommended by the kit manufacturer.

Assay Plate Setup: a. Pre-wet the filter plate with wash buffer and aspirate using the vacuum
manifold. b. Add the antibody-conjugated beads to each well. Mix bead populations for
multiplexing.

Incubation: a. Add standards, controls, and samples to the appropriate wells. b. Incubate the
plate on a shaker for the time specified in the kit protocol (typically 1-2 hours) at room
temperature, protected from light.

Detection: a. Wash the plate several times with wash buffer using the vacuum manifold. b.
Add the detection antibody cocktail to each well and incubate on a shaker. c. Wash the plate
again. d. Add the SAPE reagent to each well and incubate on a shaker.

Data Acquisition: a. Wash the plate a final time and resuspend the beads in assay buffer. b.
Acquire data on the instrument, ensuring a sufficient number of bead events are collected
per analyte.
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o Data Analysis: a. Use the assay analysis software to generate a standard curve for each
cytokine. b. Interpolate the concentration of each cytokine in the unknown samples from their
respective standard curves. Report concentrations in pg/mL or ng/mL.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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